molecular formula C24H36O5 B1240646 (2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester

(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester

Cat. No. B1240646
M. Wt: 404.5 g/mol
InChI Key: PCZOHLXUXFIOCF-ZZUUWIQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester is a delta-lactone.

Scientific Research Applications

1. Analytical Chemistry and Substance Identification

The compound has been used in analytical chemistry for enantiomeric separation and quantification. For instance, a method was developed for quantifying substituted acids and their enantiomeric forms in red wines, including compounds structurally similar to our compound of interest (Lytra, Franc, Cameleyre, & Barbe, 2017).

2. Materials Science and Stability Analysis

In materials science, the compound has been used to understand the stability of materials. For example, calorimetric measurements of Lovastatin, which includes a structurally related acid, provided insights into the shelf-life prediction of materials undergoing autocatalytic decomposition (Hansen, Eatough, Lewis, Bergstrom, Degraft-Johnson, & Cassidy-Thompson, 1990).

3. Organic Chemistry and Synthesis

The compound has been a subject of interest in organic synthesis. For instance, the synthesis of various enantiomerically pure acids and their esters has been explored, which is relevant to our compound due to its stereoisomeric properties (Torres-Valencia, Cerda-García-Rojas, & Joseph-Nathan, 1995).

4. Flavor and Fragrance Industry

In the flavor and fragrance industry, the analysis and synthesis of compounds structurally similar to our compound have been conducted to understand their sensory properties in various products, such as wine (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

properties

Product Name

(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23+/m0/s1

InChI Key

PCZOHLXUXFIOCF-ZZUUWIQOSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
Reactant of Route 2
(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
Reactant of Route 3
(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
Reactant of Route 4
(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
Reactant of Route 5
(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
Reactant of Route 6
Reactant of Route 6
(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester

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